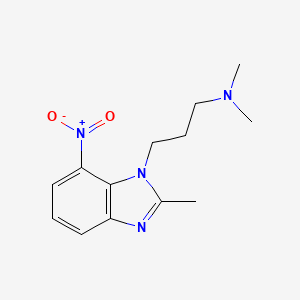

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole

Description

This benzimidazole derivative features a dimethylamino-propyl side chain at position 1, a methyl group at position 2, and a hydroxy(oxido)amino moiety at position 7. The dimethylamino group enhances water solubility and may facilitate interactions with acidic residues in biological targets, while the hydroxy(oxido)amino group could act as a redox-active pharmacophore or nitric oxide donor. This compound is hypothesized to target kinases or DNA repair pathways, though its exact mechanism remains under investigation .

Properties

CAS No. |

960-77-0 |

|---|---|

Molecular Formula |

C13H18N4O2 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

N,N-dimethyl-3-(2-methyl-7-nitrobenzimidazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C13H18N4O2/c1-10-14-11-6-4-7-12(17(18)19)13(11)16(10)9-5-8-15(2)3/h4,6-7H,5,8-9H2,1-3H3 |

InChI Key |

GRVQXOCIONMKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1CCCN(C)C)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

Benzimidazole derivatives are generally synthesized via the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes, followed by functionalization steps to introduce substituents at various positions on the benzimidazole ring. The benzimidazole nucleus is stable and serves as a versatile scaffold for further chemical modifications.

- Initial Cyclization: The benzimidazole core is formed by condensation of o-phenylenediamine with formic acid or equivalent reagents such as orthoesters.

- Substitution at Position 2: Introduction of the 2-methyl group is typically achieved by starting from appropriately substituted precursors or by methylation reactions.

- Side Chain Introduction at Position 1: Alkylation, such as with 3-(dimethylamino)propyl halides, is employed to introduce the dimethylamino propyl substituent at the N-1 position.

- Functionalization at Position 7: The hydroxy(oxido)amino group at position 7 is introduced via oxidation and amination reactions, often requiring selective functional group transformations.

Specific Preparation Methods Relevant to the Target Compound

Condensation and Cyclization to Form the Benzimidazole Core

- The benzimidazole core with a 2-methyl substituent can be synthesized by condensing 2-methyl-o-phenylenediamine with an appropriate aldehyde or acid derivative under acidic or dehydrating conditions.

- Cyclization can be promoted by heating or using dehydrating agents such as phosphorus pentoxide or polyphosphoric acid to yield the benzimidazole ring system.

Introduction of the 1-(3-(dimethylamino)propyl) Side Chain

- Alkylation of the benzimidazole nitrogen at position 1 is typically achieved by reacting the benzimidazole core with 3-(dimethylamino)propyl halides (e.g., bromide or chloride) under basic conditions.

- Suitable bases include potassium carbonate or sodium hydride in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction temperature is controlled to optimize yield and minimize side reactions, often maintained between 0 °C and 50 °C.

Functionalization at Position 7: Hydroxy(oxido)amino Group Introduction

- The hydroxy(oxido)amino substituent at position 7 is less common and requires selective oxidation and amination steps.

- One approach involves the nitration of the benzimidazole ring at position 7, followed by reduction to an amino group and subsequent oxidation to the hydroxy(oxido)amino functionality.

- Alternatively, direct hydroxylamine substitution or oxime formation followed by oxidation can yield the hydroxy(oxido)amino group.

- These transformations often require mild oxidants and controlled reaction conditions to preserve the integrity of the benzimidazole ring.

Representative Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of 2-methyl-o-phenylenediamine with aldehyde/acid | Acidic medium (e.g., polyphosphoric acid), heating 80–120 °C | 70–85 | Forms 2-methylbenzimidazole core |

| 2 | N-alkylation at N-1 | 3-(dimethylamino)propyl chloride, K2CO3, DMF, 25–50 °C | 60–80 | Introduces 3-(dimethylamino)propyl side chain |

| 3 | Nitration at position 7 | HNO3/H2SO4 mixture, 0–5 °C | 50–65 | Selective nitration at position 7 |

| 4 | Reduction of nitro to amino | SnCl2/HCl or catalytic hydrogenation | 80–90 | Converts nitro group to amino group |

| 5 | Oxidation to hydroxy(oxido)amino | Mild oxidants such as peracids or hydroxylamine derivatives | 40–60 | Yields hydroxy(oxido)amino substituent at position 7 |

Advanced Synthetic Techniques and Optimization

- Use of 1,3,5-Triazine Activators: In the synthesis of related benzimidazole derivatives, coupling and cyclization steps have been enhanced by using 1,3,5-triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) activated by tertiary amines such as N-methylmorpholine. This method provides moderate temperatures, improved yields, and cleaner reactions.

- Solvent Selection: Polar aprotic solvents like DMF and DMSO are preferred for alkylation and oxidation steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.

- Temperature Control: Most steps are conducted under mild to moderate temperatures (0–80 °C) to prevent decomposition of sensitive functional groups, especially during oxidation to hydroxy(oxido)amino groups.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Conditions/Materials | Impact on Synthesis |

|---|---|---|

| Starting materials | 2-methyl-o-phenylenediamine, 3-(dimethylamino)propyl halide | High purity essential for selectivity |

| Cyclization agent | Polyphosphoric acid, phosphorus pentoxide | Efficient ring closure |

| Alkylation base | Potassium carbonate, sodium hydride | Promotes N-alkylation without side reactions |

| Oxidation reagent | Peracids, hydroxylamine derivatives | Selective oxidation to hydroxy(oxido)amino |

| Solvent | DMF, DMSO, methanol | Solubility and reaction rate enhancement |

| Temperature range | 0–80 °C | Controls reaction rate and byproduct formation |

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole undergoes various types of chemical reactions, including:

Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(3-(7-((1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)amino)-1-methyl-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide (SIJ1744)

Structural Differences :

- Core: SIJ1744 contains a fused pyrimido[4,5-d]pyrimidinone core, unlike the simpler benzimidazole in the target compound.

- Substituents: The dimethylamino-propyl group is attached to a pyrazole in SIJ1744, whereas it is directly linked to the benzimidazole in the target compound.

- Pharmacophore : SIJ1744 includes a trifluoromethyl benzamide group, which enhances metabolic stability and target affinity.

Functional Implications :

- The fused pyrimido-pyrimidinone core may confer selectivity for BRAF mutants (Class I/II/III), as suggested in melanoma studies .

N-(3-Chloro-4-fluorophenyl)-4,5-difluoro-2-((3-(pyrrolidin-1-yl)propyl)amino)-1H-benzo[d]imidazole-7-carboxamide

Structural Differences :

- Position 7: A carboxamide replaces the hydroxy(oxido)amino group, favoring hydrogen-bond interactions with kinases.

- Position 2: A pyrrolidinyl-propylamino group (cyclic amine) substitutes the dimethylamino-propyl chain, altering basicity and binding kinetics.

- Halogenation : Chloro and fluoro groups at positions 3 and 4/5 enhance steric and electronic interactions with hydrophobic enzyme pockets.

Functional Implications :

- The pyrrolidine ring may reduce solubility compared to the dimethylamino group but improve binding to rigid enzyme conformations.

- Halogenation likely improves resistance to metabolic degradation, as seen in kinase inhibitors like imatinib derivatives .

Data Table: Key Structural and Functional Comparisons

| Property | Target Compound | SIJ1744 | Patent Example (Carboxamide Derivative) |

|---|---|---|---|

| Core Structure | Benzimidazole | Pyrimido[4,5-d]pyrimidinone | Benzo[d]imidazole |

| Position 7 Substituent | Hydroxy(oxido)amino (potential NO donor) | Trifluoromethyl benzamide (metabolic stability) | Carboxamide (H-bond donor/acceptor) |

| Position 1 Substituent | 3-(Dimethylamino)propyl (solubility enhancer) | 1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl (extended conjugation) | 3-(Pyrrolidin-1-yl)propyl (rigid cyclic amine) |

| Halogenation | None | None | 3-Chloro-4-fluoro, 4,5-difluoro (lipophilicity and target affinity) |

| Therapeutic Target | Hypothesized: Kinases, DNA repair enzymes | Confirmed: BRAF mutants in melanoma | Likely: Kinases (e.g., EGFR, VEGFR) |

| Synthetic Complexity | Moderate (standard benzimidazole functionalization) | High (multi-step fusion and coupling) | Moderate (halogenation and amide coupling) |

Research Findings and Implications

- Target Compound: The hydroxy(oxido)amino group may confer dual functionality as a redox modulator and nitric oxide donor, useful in cardiovascular or inflammatory diseases. However, its simpler structure may limit potency compared to fused-ring analogs like SIJ1744 .

- SIJ1744: Demonstrated efficacy against BRAF-mutant melanoma in preclinical models, with IC50 values <100 nM for Class II/III mutants. The trifluoromethyl group contributes to prolonged half-life in vivo .

- Carboxamide Derivative : Halogenation and pyrrolidine groups align with trends in kinase inhibitor design, where fluorine atoms improve bioavailability and target occupancy .

Biological Activity

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is a compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and data sources.

- Molecular Formula : C13H18N4O2

- Molecular Weight : 262.31 g/mol

- CAS Number : 960-77-0

The structural formula indicates the presence of a benzimidazole core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole. For instance, a study evaluated various benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture assays. The results indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values ranging from 0.85 to 6.75 μM across different cell lines .

Table 1: Antitumor Activity Summary

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 2D |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |

| Compound D | A549 | 6.75 ± 0.19 | 3D |

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have been studied for their antimicrobial capabilities. Research has shown that certain benzimidazole derivatives demonstrate activity against various pathogens by intercalating into DNA or binding to its minor groove .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Type | Activity Detected |

|---|---|---|

| Compound E | Bacterial | Yes |

| Compound F | Fungal | Yes |

The mechanism through which these compounds exert their biological effects primarily involves DNA interaction. Studies indicate that the presence of specific functional groups enhances binding affinity to DNA, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

-

Case Study on Lung Cancer Cell Lines :

- In vitro studies demonstrated that the compound significantly inhibited cell growth in lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Notably, lower toxicity was observed in normal fibroblast cells compared to cancerous cells, suggesting a degree of selectivity that is desirable in therapeutic agents.

-

Antimicrobial Efficacy :

- Certain derivatives were tested against a panel of bacterial strains, showing effective inhibition at low concentrations.

- The binding studies confirmed that these compounds could disrupt bacterial DNA replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.